Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

Catalog No.
S1504273
CAS No.
1293-87-4
M.F
C12H20FeO4
M. Wt
284.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

CAS Number

1293-87-4

Product Name

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)

IUPAC Name

cyclopentanecarboxylic acid;iron

Molecular Formula

C12H20FeO4

Molecular Weight

284.13 g/mol

InChI

InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8);

InChI Key

TVIVBANEEXZBHJ-UHFFFAOYSA-N

SMILES

C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2]

Canonical SMILES

C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe]

Precursor for Metal-Organic Frameworks (MOFs):

CpFe(CO)2COOH can act as a versatile precursor for the synthesis of various MOFs, which are porous crystalline materials with potential applications in gas storage, separation, and catalysis. By reacting CpFe(CO)2COOH with different linker molecules under controlled conditions, researchers can create MOFs with specific properties and functionalities [].

Biomimetic Catalysis:

CpFe(CO)2COOH exhibits some similarities to certain enzymes in biological systems. This has led to its investigation as a potential biomimetic catalyst for various reactions, including the reduction of CO2 to fuels and the conversion of biomass into valuable chemicals [, ].

Magnetic Materials:

The presence of iron in CpFe(CO)2COOH contributes to its potential use in the development of new magnetic materials. Researchers are exploring the manipulation of the magnetic properties of this compound through various strategies, aiming for applications in spintronics and data storage [].

Drug Delivery and Sensing:

Recent studies suggest that CpFe(CO)2COOH could potentially be used in drug delivery applications due to its ability to bind to specific biomolecules. Additionally, its unique chemical properties are being explored for the development of sensors for various analytes [].

Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound characterized by the presence of a cyclopentadienyl ligand coordinated to iron in a +2 oxidation state. The molecular formula for this compound is C12_{12}H10_{10}FeO, with a molecular weight of 274.05 g/mol. This compound has garnered attention for its unique structural properties and potential applications in various fields, including catalysis and materials science .

The specific mechanism of action of Fe(EVT) depends on the intended application. Here are two potential areas of interest:

  • Therapeutics: The iron center and the CDCA ligand could interact with biomolecules or enzymes to exert therapeutic effects. However, the specific mechanisms involved require further investigation [].
  • Catalysis: The Fe(EVT) complex might act as a catalyst in various reactions due to the presence of the unsaturated CDCA ligand and the Lewis acidic iron center. The exact catalytic mechanisms would depend on the specific reaction and require further research [].
  • Iron(II) salts can be mildly irritating to the skin and eyes. It is recommended to wear gloves and safety glasses when handling Fe(EVT).
  • The organic CDCA ligand might possess its own toxicity profile, requiring further investigation for safe handling practices.
Makes it a candidate for catalyzing organic transformations.
  • Material Science: The unique properties of this compound could be exploited in developing new materials with specific functionalities.
  • Medicinal Chemistry: While direct medicinal applications are not well-established, its biological interactions may warrant further exploration in drug development.
  • Several methods can be employed to synthesize cyclopenta-2,4-diene-1-carboxylic acid;iron(2+):

    • Direct Reaction: This involves the reaction of cyclopenta-2,4-diene-1-carboxylic acid with iron salts under controlled conditions to form the iron complex.
    • Metalation of Ligands: The cyclopentadienyl ligand can be synthesized separately and then metalated with iron(II) salts to yield the desired product.
    • Reduction Methods: Utilizing reducing agents to convert higher oxidation state iron complexes into iron(2+) complexes may also be a viable approach .

    Interaction studies involving cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) primarily focus on its coordination chemistry and reactivity with other ligands. Understanding these interactions is crucial for elucidating its potential uses in catalysis and material synthesis. Additionally, studies examining its behavior in biological systems could provide insights into its safety and efficacy as a therapeutic agent.

    Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) shares similarities with several other compounds:

    Compound NameMolecular FormulaUnique Features
    Cyclopentadienyliron(II) complexC5_5H5_5FeSimple structure with high stability
    FerroceneC10_10H10_10FeMetallocene structure, widely used in materials science
    Iron(II) acetylacetonateC5_5H7_7FeO2_2Known for its catalytic properties

    Uniqueness

    Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific carboxylic acid functionality combined with the cyclopentadienyl ligand. This combination allows for distinct reactivity patterns not typically observed in simpler iron complexes or metallocenes .

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    284.071095 g/mol

    Monoisotopic Mass

    284.071095 g/mol

    Heavy Atom Count

    17

    Dates

    Modify: 2024-04-14

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